molecular formula C19H23N3O3S2 B2450259 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219175-31-1

1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2450259
CAS No.: 1219175-31-1
M. Wt: 405.53
InChI Key: PNZJZJXXCRQKIC-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological research. Its structure incorporates a tetrahydronaphthalene group, a biaryl-thiazole core, and a pyrrolidine-2-carboxamide moiety with a methylsulfonyl substituent. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its aromaticity derived from a sulfur and nitrogen atom configuration that allows π-electrons to be delocalized, making the ring a versatile synthon for developing bioactive molecules . Thiazole-containing compounds have demonstrated a remarkable breadth of therapeutic potential, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, and are key components in several approved drugs and candidates in clinical trials . The specific molecular architecture of this compound, particularly the combination of its hydrophobic tetrahydronaphthalene region and the polar sulfonamide group, suggests potential for high-affinity interaction with various enzymatic targets and biological receptors. This makes it a valuable chemical tool for probing biological pathways, particularly in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for developing novel protease inhibitors, kinase inhibitors, or G-protein-coupled receptor (GPCR) modulators. This product is provided for research purposes as a high-purity chemical entity. It is intended for use in controlled laboratory settings by qualified researchers. This material is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-27(24,25)22-10-4-7-17(22)18(23)21-19-20-16(12-26-19)15-9-8-13-5-2-3-6-14(13)11-15/h8-9,11-12,17H,2-7,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZJZJXXCRQKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide involves several key steps:

  • Formation of the pyrrolidine ring: : This step often uses a cyclization reaction involving a precursor with a linear chain that includes a nitrogen atom.

  • Thiazole ring introduction: : A reaction involving 2-bromo-4-thiazole carboxylic acid and an appropriate amine derivative is commonly used.

  • Sulfonamide formation: : This typically involves the reaction of the sulfonyl chloride with a secondary amine.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but is optimized for efficiency, yield, and cost. The use of continuous flow reactors, automated systems, and advanced purification methods like high-performance liquid chromatography (HPLC) can streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly involving the thiazole and pyrrolidine rings.

  • Reduction: : Reduction of the sulfonyl group can yield derivatives with different properties.

  • Substitution: : Nucleophilic substitution reactions can be performed on the aromatic rings or the carboxamide group.

Common Reagents and Conditions

  • Oxidation reagents: : Potassium permanganate, chromium trioxide.

  • Reduction reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogens (e.g., chlorine, bromine), amines, and thiols.

Major Products

  • Oxidation: : Derivatives with hydroxyl groups or other oxygen-containing functionalities.

  • Reduction: : Compounds with altered electronic properties and potentially different biological activities.

  • Substitution: : Various analogs with modified pharmacological profiles.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide finds its utility in a broad range of scientific research areas:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a biochemical probe to study protein-ligand interactions.

  • Industry: : Utilized in the development of specialized materials and catalysts.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It can bind to specific enzymes or receptors, modifying their activity.

  • Pathways Involved: : It often affects pathways related to cell signaling, inflammation, or metabolic regulation, depending on its structural analogs and modifications.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide offers unique advantages:

  • Uniqueness: : Its combination of sulfonyl, pyrrolidine, and thiazole rings is less common, providing distinctive chemical and biological properties.

  • Similar Compounds: : Other compounds in its class may include derivatives with similar backbones but different substituents, leading to varied activities.

In sum, this compound stands out for its synthetic versatility, broad range of reactivity, and significant applications in science and industry. The chemistry behind its preparation and the scope of its utility make it a truly compelling subject for research and development. Intrigued?

Biological Activity

The compound 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound is complex, featuring various functional groups that contribute to its biological properties. Below is a summary of its structural characteristics:

PropertyValue
Molecular FormulaC18H22N4O2S
Molecular Weight366.46 g/mol
IUPAC NameThis compound

Research indicates that this compound exhibits kinase-inhibitory activity , particularly against the Wee1 kinase , which is crucial for cell cycle regulation. Inhibition of this kinase can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy .

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound has shown IC50 values ranging from 6.3 µM to 26.2 µM , indicating its effectiveness in reducing cell viability in human cancer models such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells . The presence of the thiazole moiety is believed to enhance its cytotoxicity.

Comparative Studies

Comparative analyses with standard anticancer drugs like Doxorubicin reveal that this compound exhibits comparable or superior activity against certain cancer types. Structure–activity relationship (SAR) studies suggest that modifications in the molecular structure could lead to enhanced biological activity.

Additional Pharmacological Effects

Beyond its anticancer properties, this compound has been explored for other therapeutic applications:

  • Anticonvulsant Activity : Compounds with similar thiazole structures have demonstrated anticonvulsant properties, suggesting potential applications in seizure disorders .
  • Neuroprotective Effects : Some studies indicate that thiazole derivatives may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, the compound was tested on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the role of the thiazole ring in enhancing the anticancer effects compared to other derivatives .

Case Study 2: Kinase Inhibition

A patent application detailed the synthesis and evaluation of this compound's kinase-inhibitory activity. The findings confirmed its role as a potent Wee1 inhibitor, suggesting implications for combination therapies in oncology .

Table 2: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMDA-MB-2316.3
AnticancerHeLa26.2
Kinase InhibitionWee1 KinasePotent Inhibitor
AnticonvulsantVariousVariable

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including coupling of pyrrolidine-2-carboxamide with thiazole and tetrahydronaphthalene intermediates. Critical challenges include:

  • Steric hindrance from the tetrahydronaphthalenyl group, which may reduce coupling efficiency. Optimization via solvent choice (e.g., DMF or DMSO for polar intermediates) and temperature control (60–80°C) is recommended .
  • Sulfonylation selectivity : The methylsulfonyl group requires precise stoichiometry to avoid over-sulfonylation. Use of mild bases (e.g., K₂CO₃) and monitoring via TLC can mitigate side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying pyrrolidine ring conformation, thiazole aromaticity, and sulfonamide connectivity. Key signals include δ 3.2–3.5 ppm (pyrrolidine CH₂-SO₂) and δ 7.1–7.3 ppm (tetrahydronaphthalene protons) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the orientation of the methylsulfonyl group relative to the thiazole ring. Data collection at low temperatures (100 K) enhances resolution .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme inhibition assays : Target kinases or proteases due to the thiazole and sulfonamide moieties, which often interact with ATP-binding pockets or catalytic sites .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination. Include a negative control (e.g., untreated cells) and a positive control (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what are the limitations?

  • Molecular docking : Software like AutoDock Vina can model interactions with targets (e.g., COX-2 or EGFR). The pyrrolidine ring’s flexibility may require ensemble docking to account for conformational changes .
  • Limitations : Force fields often underestimate solvation effects for sulfonamide groups. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. How do stereochemical variations in the pyrrolidine ring impact bioactivity?

  • Stereospecific synthesis : Prepare (2S)- and (2R)-pyrrolidine enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare activities .
  • Biological impact : Test enantiomers in enzyme assays. For example, the (2S) configuration may enhance hydrogen bonding with serine residues in proteases, improving inhibition .

Q. What strategies resolve contradictory bioactivity data across different assay systems?

  • Orthogonal assays : If a compound shows high potency in cell-free assays but low efficacy in cell-based models, assess membrane permeability via PAMPA or Caco-2 assays .
  • Metabolite profiling : Use LC-MS to identify if the compound is metabolized to inactive forms in cellular environments .

Methodological Considerations

Q. How can retrosynthetic analysis guide the optimization of this compound’s synthetic pathway?

  • Disconnection strategy : Break the molecule into pyrrolidine-2-carboxamide, methylsulfonyl chloride, and 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine. Prioritize forming the amide bond early to simplify purification .
  • Yield improvement : Replace traditional coupling reagents (e.g., EDC/HOBt) with newer alternatives like COMU for higher efficiency in polar aprotic solvents .

Q. What analytical techniques are essential for quantifying impurities in the final product?

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify byproducts (e.g., des-methylsulfonyl derivatives) .
  • Elemental analysis : Confirm purity (>95%) by comparing calculated vs. observed C, H, N, and S content .

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